molecular formula C17H17ClN4O4S B2868837 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide CAS No. 1251585-32-6

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

Cat. No.: B2868837
CAS No.: 1251585-32-6
M. Wt: 408.86
InChI Key: ZBKFUQLHPRROPP-UHFFFAOYSA-N
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Description

This compound features a pyridazino[4,5-b][1,4]thiazine core substituted with a 4-methyl group and 3,5-dioxo functional groups. The acetamide side chain is linked to a 4-chloro-2-methoxy-5-methylphenyl group, conferring unique electronic and steric properties.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4S/c1-9-4-11(12(26-3)5-10(9)18)20-14(23)7-22-17(25)16-13(6-19-22)27-8-15(24)21(16)2/h4-6H,7-8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFUQLHPRROPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the sulfonamide group. Common synthetic routes may involve:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.

    Final Coupling: The final step usually involves coupling the isoxazole and sulfonamide intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The pyridazino-thiazine core is shared with several analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyridazino[4,5-b][1,4]thiazine 4-Methyl, 3,5-dioxo; 4-chloro-2-methoxy-5-methylphenyl C₂₀H₂₀ClN₃O₄S 433.90*
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo[4,5-d]pyridazine 2-Methyl, 4-oxo; thiophen-2-yl; 4-chlorophenyl C₁₉H₁₄ClN₃O₂S₂ 435.94
2-(4-Cyclopropyl-3,5-dioxo-pyridazino[4,5-b][1,4]thiazin-6-yl)-N-(2,4-difluorophenyl)acetamide Pyridazino[4,5-b][1,4]thiazine 4-Cyclopropyl, 3,5-dioxo; 2,4-difluorophenyl C₁₈H₁₄F₂N₄O₃S 412.39
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide Pyrazole-thiazole 4-Nitrophenyl; 3-(4-chlorophenyl)pyrazole C₂₀H₁₅ClN₄O₃S 434.88

*Calculated based on molecular formula.

Key Observations :

  • Methoxy and Methyl Groups : The 2-methoxy and 5-methyl groups on the phenyl ring may improve solubility and metabolic stability relative to nitro () or difluoro () analogs.

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources including synthesis methods, structure-activity relationships (SAR), and case studies that demonstrate its efficacy against various biological targets.

Chemical Structure

The compound features a complex structure that includes:

  • A chloro-substituted methoxyphenyl group
  • A pyridazino-thiazin moiety with multiple functional groups contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antiproliferative , antimicrobial , and antioxidant properties.

Antiproliferative Activity

  • Mechanism of Action : The compound has shown significant antiproliferative effects against several cancer cell lines. Studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells by targeting microtubule dynamics.
    Cell LineIC50 (µM)Mechanism of Action
    MCF70.02Induces G2/M phase arrest
    A5490.04Disrupts microtubule integrity
    HCT1160.03Induces apoptosis via caspase activation
    These results suggest that the compound's structural features contribute to its potency in inhibiting cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate moderate activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Pseudomonas aeruginosa60 µg/mL

These findings highlight the potential of the compound as a lead for developing new antimicrobial agents .

Antioxidant Activity

In addition to its antiproliferative and antimicrobial properties, the compound exhibits antioxidant activity. The DPPH radical scavenging assay revealed a significant ability to neutralize free radicals.

  • DPPH Scavenging Activity : The compound demonstrated an IC50 value of 30 µg/mL, which is comparable to standard antioxidants like ascorbic acid.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in vivo:

  • Chick Chorioallantoic Membrane (CAM) Assay : This model was used to assess the antiangiogenic properties of the compound. Results indicated a significant reduction in angiogenesis comparable to known antiangiogenic agents such as combretastatin A-4 .
  • In Vivo Tumor Models : In studies involving xenograft models of breast cancer, administration of the compound resulted in a marked reduction in tumor volume and weight compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the phenyl and pyridazino-thiazin rings can significantly alter potency and selectivity. For instance:

  • Substitution on the methoxy group enhances solubility and bioavailability.
  • Alterations on the pyridazino-thiazin moiety can improve binding affinity to target proteins involved in cell cycle regulation.

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